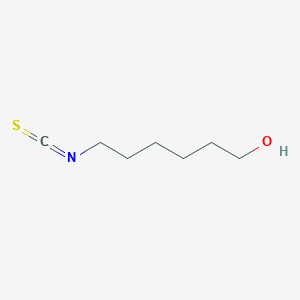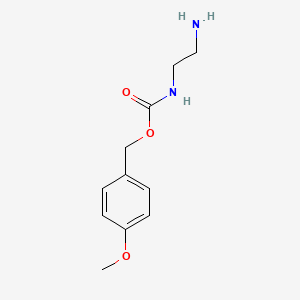![molecular formula C16H5F17O3 B12555002 Benzoic acid, [(heptadecafluorononenyl)oxy]- CAS No. 144178-02-9](/img/structure/B12555002.png)
Benzoic acid, [(heptadecafluorononenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, [(heptadecafluorononenyl)oxy]- is a specialized compound with the chemical formula C16H5F17O3. It is characterized by the presence of a benzoic acid moiety linked to a heptadecafluorononenyl group through an ether linkage. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, [(heptadecafluorononenyl)oxy]- typically involves the reaction of benzoic acid with heptadecafluorononenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the etherification process.
Industrial Production Methods
Industrial production of benzoic acid, [(heptadecafluorononenyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, [(heptadecafluorononenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, [(heptadecafluorononenyl)oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, [(heptadecafluorononenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the heptadecafluorononenyl group.
Perfluorooctanoic acid (PFOA): Another fluorinated compound with different structural features.
Trifluoroacetic acid (TFA): A fluorinated carboxylic acid with distinct properties.
Uniqueness
Benzoic acid, [(heptadecafluorononenyl)oxy]- is unique due to its combination of a benzoic acid moiety and a highly fluorinated heptadecafluorononenyl group. This structure imparts unique chemical and physical properties, such as high stability, resistance to degradation, and specific interactions with other molecules.
Properties
CAS No. |
144178-02-9 |
|---|---|
Molecular Formula |
C16H5F17O3 |
Molecular Weight |
568.18 g/mol |
IUPAC Name |
2-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzoic acid |
InChI |
InChI=1S/C16H5F17O3/c17-7(8(18)36-6-4-2-1-3-5(6)9(34)35)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h1-4H,(H,34,35) |
InChI Key |
CFDAVWBGPFCCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
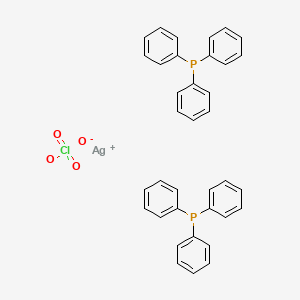
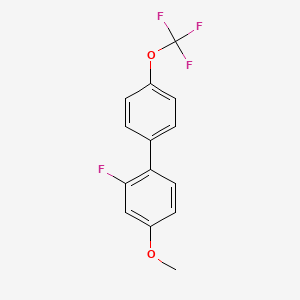
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
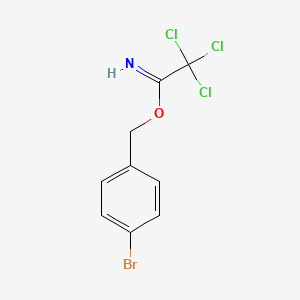
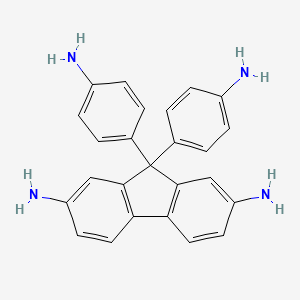

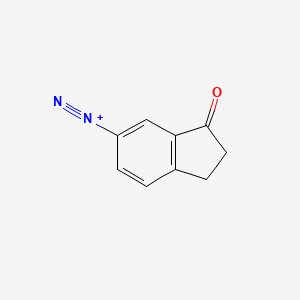

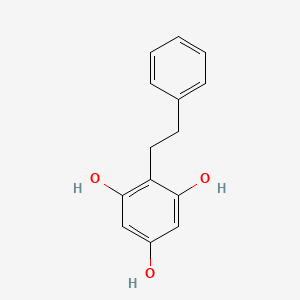
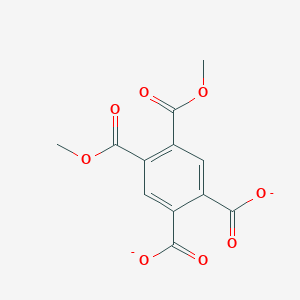
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
